molecular formula C3H7NO2 B009213 DL-Alanine-1-13C CAS No. 102029-81-2

DL-Alanine-1-13C

Cat. No.: B009213
CAS No.: 102029-81-2
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-LBPDFUHNSA-N
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Description

DL-Alanine-1-13C is a compound where the carbon-13 isotope is incorporated into the alanine molecule. Alanine is a non-essential amino acid that is widely present in natural proteins. The incorporation of the carbon-13 isotope makes this compound particularly useful in nuclear magnetic resonance (NMR) spectroscopy due to its high sensitivity and chemical shift range .

Scientific Research Applications

DL-Alanine-1-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study protein structures, metabolic pathways, and biochemical processes.

    Metabolomics: Helps in tracing metabolic pathways and understanding metabolic flux.

    Proteomics: Assists in the study of protein interactions and functions.

    Medical Research: Used in the study of metabolic disorders and cancer research.

    Industrial Applications: Employed in the production of labeled compounds for various industrial processes .

Safety and Hazards

DL-Alanine-1-13C may be harmful if absorbed through the skin, may cause skin irritation, and contact may cause eye irritation . It may also be harmful if swallowed .

Mechanism of Action

Target of Action

DL-Alanine-1-13C is a stable isotope-labeled form of DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . Amino acids are the building blocks of proteins and play a crucial role in various biological processes.

Mode of Action

This compound, like its unlabeled counterpart, is involved in various biochemical reactions. It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .

Biochemical Pathways

This compound plays a key role in the glucose-alanine cycle between tissues and liver . The glucose-alanine cycle is a series of reactions that occur in the body where glucose is produced from the breakdown of alanine. This cycle is crucial for maintaining blood sugar levels during periods of fasting or intense exercise.

Pharmacokinetics

Stable isotopes like 13c have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound action is primarily observed at the molecular level, where it participates in various biochemical reactions, including the production of nanoparticles and transition metals chelation . It also plays a crucial role in the glucose-alanine cycle, contributing to the maintenance of blood sugar levels .

Biochemical Analysis

Biochemical Properties

DL-Alanine-1-13C plays a role in various biochemical reactions. It interacts with enzymes and proteins involved in amino acid metabolism. The compound, this compound, can be used to study protein structure, metabolic pathways, and biochemical processes .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of DL-alanine. It participates in reactions at the molecular level, including binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression. The presence of the 13C isotope allows for tracking of the compound’s metabolic fate .

Metabolic Pathways

This compound is involved in the same metabolic pathways as DL-alanine, including the alanine cycle and various amino acid metabolism pathways. It interacts with enzymes and cofactors involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DL-Alanine-1-13C is generally achieved through chemical synthesis. The synthesis involves using a starting material that contains the carbon-13 isotope. One common method includes the reaction of an amino acid with 4-methoxybenzaldehyde and caesium carbonate in dimethyl sulfoxide at elevated temperatures (70-90°C) under controlled pressure conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of the carbon-13 isotope and to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: DL-Alanine-1-13C undergoes various chemical reactions, including:

    Oxidation: Conversion to pyruvate using oxidizing agents.

    Reduction: Formation of alaninol under reducing conditions.

    Substitution: Reaction with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

    DL-Alanine-3-13C: Another isotopically labeled alanine with the carbon-13 isotope at a different position.

    DL-Alanine-13C3: Contains three carbon-13 isotopes.

    DL-Alanine-3-13C,2-d: Labeled with both carbon-13 and deuterium.

Uniqueness: DL-Alanine-1-13C is unique due to the specific placement of the carbon-13 isotope at the first carbon position. This specific labeling provides distinct advantages in NMR spectroscopy, allowing for precise tracking and analysis of biochemical processes. Compared to other labeled alanines, this compound offers a unique combination of sensitivity and specificity .

Properties

IUPAC Name

2-amino(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906990
Record name (1-~13~C)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-81-2
Record name Alanine-1-13C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102029812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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